molecular formula C22H19N5O5 B2383935 methyl 2-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate CAS No. 1251601-45-2

methyl 2-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate

Cat. No.: B2383935
CAS No.: 1251601-45-2
M. Wt: 433.424
InChI Key: UTCSVOKJJPGWDF-UHFFFAOYSA-N
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Description

Methyl 2-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolo[4,3-a]pyrazine core, which is fused with a phenoxy group and an acetylamino benzoate moiety, making it a unique and versatile molecule.

Mechanism of Action

Target of Action

The primary target of this compound, also known as Fezolinetant , is the Neurokinin Receptor . This receptor plays a crucial role in transmitting signals in the nervous system and is involved in various physiological processes.

Mode of Action

Fezolinetant interacts with the Neurokinin Receptor, inhibiting its function . This interaction results in changes in signal transmission, affecting the physiological processes that the receptor is involved in.

Pharmacokinetics

It is soluble in dmso, suggesting it may have good bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate typically involves multiple steps, starting from commercially available reagents. One common approach involves the reaction of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine with appropriate phenoxy and acetylamino benzoate derivatives under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of automated reactors and continuous flow systems to scale up the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}

Properties

IUPAC Name

methyl 2-[[2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O5/c1-14-7-3-6-10-17(14)32-20-19-25-27(22(30)26(19)12-11-23-20)13-18(28)24-16-9-5-4-8-15(16)21(29)31-2/h3-12H,13H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCSVOKJJPGWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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